![molecular formula C16H16N2O3 B043255 N-[5-乙酰基-2-(苯甲氧基)苯基]脲 CAS No. 34241-97-9](/img/structure/B43255.png)
N-[5-乙酰基-2-(苯甲氧基)苯基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives, such as N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, often involves the reaction of an amine with an isocyanate to form the urea linkage. A specific method for synthesizing urea derivatives is through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a single-pot, racemization-free synthesis path from carboxylic acids. This method achieves good yields under milder and simpler reaction conditions, compatible with common N-protecting groups (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, can be complex and varied. Studies like the crystal structure analysis of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea have shown how simple molecules can form highly complicated solid-state structures, illustrating the diverse conformational possibilities of urea derivatives (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation reactions and reactions with aroylazides to form new compounds. For example, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea has been reported to synthesize a novel series of compounds (Bonacorso et al., 2003). Similarly, reactions of acylisocyanates with amino compounds have led to the synthesis of new derivatives of acylheterylureas, showcasing the versatility of urea derivatives in chemical synthesis (Fedotova, Litvinov, & Kataeva, 1996).
Physical Properties Analysis
The physical properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments and applications. While specific studies on N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea were not found, research on related compounds provides insights into the factors influencing the physical properties of urea derivatives. For instance, the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea demonstrates how molecular conformation affects the compound's solid-state structure (Lough et al., 2010).
Chemical Properties Analysis
The chemical properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, including reactivity, stability, and chemical interactions, are crucial for its application in various fields. The study on the synthesis, crystal structure, and DFT study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea provides an example of how density functional theory (DFT) can be used to predict and analyze the chemical properties of urea derivatives (Deng et al., 2022).
科学研究应用
与 β-微管蛋白的共价结合
与 N-[5-乙酰基-2-(苯甲氧基)苯基]脲密切相关的 N-苯基-N'-(2-氯乙基)脲 (CEU) 已被确定为与 β-微管蛋白共价相互作用的抗微管剂。这种相互作用对于微管蛋白的稳定性和动力学至关重要,影响化疗药物的开发 (Fortin 等,2011)。
尿嘧啶和吡唑的形成
与本化合物在结构上相似的 N-乙酰基-N'-(β-乙氧基丙烯酰)脲参与尿嘧啶和吡唑的形成。这证明了它们在有机合成和化学反应中的潜力 (Lees & Shaw, 1968)。
杀虫剂应用
尿素衍生物,特别是 1-(2,6-二取代苯甲酰)-3-苯基脲,已被证明可以抑制昆虫中的甲壳质合成,表明它们可用作杀虫剂 (Post, Jong & Vincent, 1974)。
植物中的细胞分裂素样活性
某些尿素衍生物,包括 N-苯基-N'-(2-氯-4-吡啶基)脲和 N-苯基-N'-(1,2,3-噻二唑-5-基)脲,表现出细胞分裂素样活性,影响植物细胞分裂和分化。这突出了它们在植物生物学和农业中的重要性 (Ricci & Bertoletti, 2009)。
极性化合物的 HPLC 分离
在分析化学中,尿素衍生物在通过高效液相色谱法 (HPLC) 分离极性化合物(例如氨基氧乙酸酰胺)中发挥作用 (Pálfi-Ledniczky, Dénes & Újszászy, 1987)。
对癌细胞系的细胞毒活性
尿素衍生物 N-(苯甲酰氨基)苯甲酰胺对 HeLa 细胞系显示出显着的细胞毒活性,表明在癌症治疗中有潜在应用 (Purwanto 等,2020)。
抗高血糖剂
苯脲衍生物已被合成并评估为抗高血糖剂,表明它们在糖尿病管理中具有潜在的治疗应用 (Verma, Hashim & Krishnarth, 2013)。
安全和危害
属性
IUPAC Name |
(5-acetyl-2-phenylmethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDYSWNANKNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

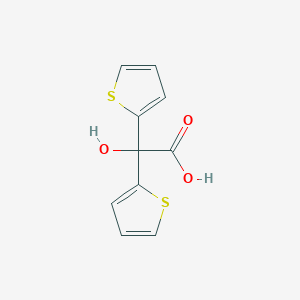
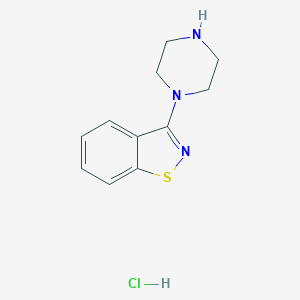
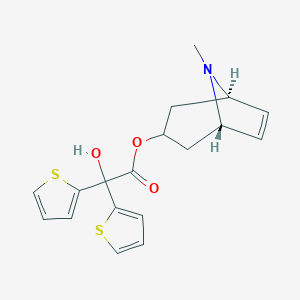
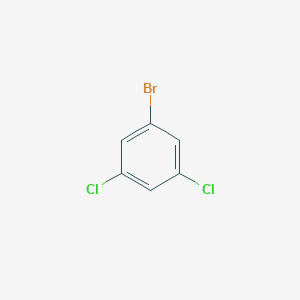
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
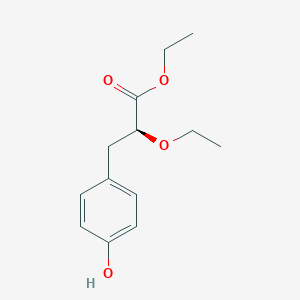
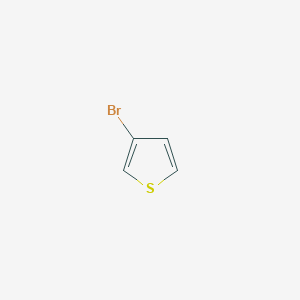
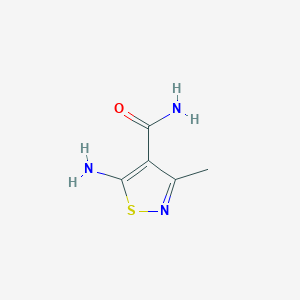
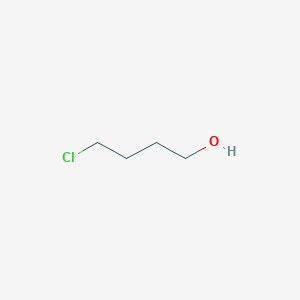
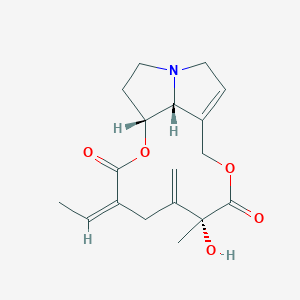
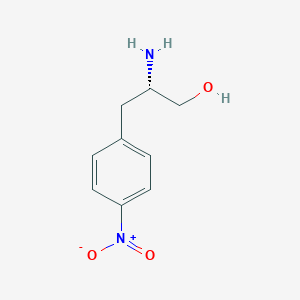
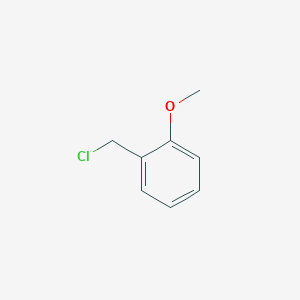

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)